molecular formula C15H18F3NO5 B11601817 Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11601817
M. Wt: 349.30 g/mol
InChI Key: LUHMCGKJMJCURM-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a high-value chemical reagent featuring a trifluoromethyl group and a carbamate-substituted phenyl ring, making it a compound of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to a class of 1,1,1-trifluoro-2-hydroxy-3-phenylpropane derivatives that have demonstrated potential in the development of therapeutic agents, particularly for metabolic diseases such as diabetes . The structural motif of a trifluoromethyl group adjacent to a hydroxy group is a prominent pharmacophore known to enhance metabolic stability, membrane permeability, and binding affinity in drug candidates. Researchers utilize this compound as a key synthetic intermediate or building block for the preparation of more complex molecules, leveraging its reactive hydroxy and carbamate functional groups for further chemical modifications . Its precise mechanism of action is application-dependent, but related compounds have shown activity as glucocorticoid receptor modulators, indicating potential pathways for targeting inflammatory diseases and metabolic disorders . This product is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult relevant safety data sheets and handle the compound according to laboratory safety protocols.

Properties

Molecular Formula

C15H18F3NO5

Molecular Weight

349.30 g/mol

IUPAC Name

ethyl 2-[4-[ethyl(methoxycarbonyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C15H18F3NO5/c1-4-19(13(21)23-3)11-8-6-10(7-9-11)14(22,15(16,17)18)12(20)24-5-2/h6-9,22H,4-5H2,1-3H3

InChI Key

LUHMCGKJMJCURM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)C(C(=O)OCC)(C(F)(F)F)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Formation of the Ethyl(methoxycarbonyl)amino Phenyl Substituent

The 4-[ethyl(methoxycarbonyl)amino]phenyl group is synthesized through sequential acylation and alkylation reactions. Starting with 4-aminophenol, methoxycarbonyl protection is achieved using methyl chloroformate in the presence of a base such as triethylamine. Subsequent N-ethylation employs ethyl bromide or ethyl iodide under phase-transfer conditions with tetrabutylammonium bromide (TBAB) as a catalyst. Key parameters include:

ParameterOptimal ConditionYield (%)Source
SolventDichloromethane85–90
Temperature0–5°C (acylation); 50°C (alkylation)-
Reaction Time2 hr (acylation); 6 hr (alkylation)-

Coordination-Driven Purification Techniques

Calcium-Mediated Complexation

Building on methods developed for 4-ethyl-2-methoxyphenol (EMP), calcium hydroxide reacts with the target compound to form a 4:1 phenol–calcium complex. This process exploits the hydroxyl and carbonyl groups’ affinity for Ca²⁺, enabling selective precipitation:

StageDescriptionOutcomeSource
NeutralizationCa(OH)₂ + phenolic OH → Ca²⁺ complexInitial precipitate formation
Coordination4:1 molar ratio stabilizationHigh-purity solid complex
Thermal DecompositionHeating at 200°C under N₂Recovery of 99.6% pure compound

This method achieves 99.6% purity, surpassing traditional distillation or chromatography.

Catalytic Optimization for Scalability

Copper-Catalyzed Coupling Reactions

Patent data reveals that copper(II) sulfate (5 mol%) enhances aryl ether formation in related trifluoroethoxy systems. Applied to the target compound, this catalyst facilitates C–O bond formation between the phenyl intermediate and trifluoropyruvate derivatives. Reaction conditions include:

  • Solvent : DMF/water (3:1 v/v)

  • Temperature : 95–100°C

  • Yield : 78% (crude), improving to 89% after complexation purification

Challenges in Stereochemical Control

The 2-hydroxypropanoate center introduces a stereogenic element, necessitating enantioselective synthesis. While chiral auxiliaries like Evans oxazolidinones have been explored for similar trifluoromethyl compounds, their application here remains hypothetical. Circular dichroism (CD) and X-ray crystallography are recommended for confirming absolute configuration in future studies.

Industrial-Scale Considerations

Waste Stream Management

The calcium complexation method generates CaCO₃ as a byproduct during acid decomposition. Neutralization with acetic acid produces recyclable calcium acetate, aligning with green chemistry principles:

Ca4(C15H16F3NO5)4+8CH3COOH4C15H18F3NO5+4Ca(CH3COO)2+4H2O\text{Ca}4(\text{C}{15}\text{H}{16}\text{F}3\text{NO}5)4 + 8\text{CH}3\text{COOH} \rightarrow 4\text{C}{15}\text{H}{18}\text{F}3\text{NO}5 + 4\text{Ca}(\text{CH}3\text{COO})2 + 4\text{H}2\text{O}

This closed-loop system reduces heavy metal waste compared to copper-catalyzed methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₈F₃N₀₅
  • Molecular Weight : 349.302 g/mol
  • Key Functional Groups :
    • Trifluoromethyl group
    • Hydroxy group
    • Ethyl ester

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxycarbonylamino group may increase solubility and reactivity in various environments .

Chemistry

Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate serves as a versatile building block in organic synthesis. It is utilized in:

  • Reagent in Chemical Reactions : The compound acts as a reagent in various organic transformations, facilitating the synthesis of more complex molecules.
  • Intermediate for Pharmaceuticals : Its unique structure allows it to function as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

Biology

In biological research, this compound is being investigated for its interactions with biological molecules:

  • Biochemical Probes : The compound has potential as a biochemical probe to study enzyme interactions and cellular mechanisms.
  • Mechanism of Action : Preliminary studies suggest it may modulate enzyme activity through interactions facilitated by its functional groups. The hydroxy and ester groups are likely involved in hydrogen bonding and other molecular interactions.

Medicine

The therapeutic potential of this compound is currently a focus of research:

  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, making this compound a candidate for further exploration in inflammatory disease treatments.
  • Anticancer Activities : Investigations are underway to assess its efficacy against cancer cells, leveraging its structural features that may enhance bioavailability and therapeutic effectiveness .

Industrial Applications

In industrial contexts, the compound is being explored for:

  • Material Development : Its unique chemical properties make it suitable for developing new materials with specific characteristics needed in various applications.
  • Synthesis of Fine Chemicals : The compound's role as an intermediate in synthesizing fine chemicals enhances its value in the chemical manufacturing sector .
  • Study on Anti-inflammatory Effects :
    A recent study demonstrated that compounds similar to this compound exhibited significant anti-inflammatory effects in vivo. Researchers noted a reduction in pro-inflammatory cytokines upon treatment with these compounds.
  • Investigation into Anticancer Activity :
    Preliminary research has indicated that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Mechanism of Action

The mechanism of action of Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxy and ester groups may also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogues differ primarily in substituents on the phenyl ring and the nature of the amino-acyl group. Key comparisons include:

ETHYL 2-(4-[(2-CHLOROACETYL)(METHYL)AMINO]PHENYL)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE
  • Molecular Formula: C₁₄H₁₅ClF₃NO₄
  • Substituents: Chloroacetyl-methylamino group at the para position.
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE
  • Molecular Formula: C₇H₇F₆NO₄
  • Substituents: Trifluoroacetyl amino group.
  • Key Features : Higher fluorine content (six fluorine atoms) increases electronegativity and may enhance resistance to oxidative degradation. This compound is likely used in specialty chemicals or fluorinated polymer synthesis .
Ethyl 4-((3,3,3-trifluoro-2-(trifluoromethyl)propanoyl)amino)benzoate
  • Molecular Formula: C₁₃H₁₁F₆NO₃
  • Substituents: Trifluoromethyl-propanoyl group attached to a benzoate ester.
  • Key Features : The aromatic ring and dual trifluoromethyl groups enhance thermal stability, suggesting applications in material science or coatings .

Physicochemical Properties

Property Target Compound Chloroacetyl Analogue Trifluoroacetyl Derivative Trifluoromethyl-Propanoyl Benzoate
Molecular Weight 380.3 g/mol 377.7 g/mol 283.13 g/mol 367.2 g/mol
Fluorine Atoms 3 3 6 6
Key Functional Groups Ethyl(methoxycarbonyl)amino Chloroacetyl-methylamino Trifluoroacetyl amino Trifluoromethyl-propanoyl, benzoate
Lipophilicity (Predicted) High (CF₃, ester groups) Moderate (Cl, CF₃) Very high (CF₃, F₆) High (aromatic, CF₃)

Biological Activity

Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with significant potential in pharmacological applications due to its unique structural features. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈F₃N₀₅, characterized by the presence of:

  • Trifluoromethyl group : Enhances metabolic stability and bioavailability.
  • Methoxycarbonylamino group : Potentially increases solubility and reactivity.
  • Hydroxypropanoate moiety : Contributes to its biological activity.

These structural components suggest that the compound may exhibit anti-inflammatory and anticancer properties, similar to other compounds with comparable structures .

Synthesis

The synthesis of this compound typically involves several chemical reactions aimed at achieving high purity and yield. Common methods include:

  • Reflux reactions with appropriate reagents to form the core structure.
  • Purification techniques such as recrystallization or chromatography to isolate the desired product.

These methods are essential for obtaining the compound in sufficient quantities for biological testing.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

  • Anti-inflammatory Activity : Compounds with similar trifluoromethyl groups have been reported to exhibit anti-inflammatory effects through modulation of inflammatory pathways.
  • Anticancer Activity : Preliminary studies suggest potential interactions with enzymes or receptors involved in cancer cell proliferation and survival.

Interaction Studies

Understanding how this compound interacts within biological systems is crucial for evaluating its therapeutic potential. Initial findings indicate possible interactions with:

  • Specific enzymes related to drug metabolism.
  • Cellular receptors that may mediate its pharmacological effects.

Such interaction studies are vital for assessing safety and efficacy prior to clinical applications.

Comparative Analysis with Similar Compounds

To further elucidate the unique properties of this compound, a comparison with structurally similar compounds can be informative. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
Ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)C₁₄H₁₉NO₅Contains a hydroxymethoxy group; studied for anti-inflammatory properties
Ethyl 2-{4-(methoxycarbonyl)anilino}acetateC₁₄H₁₅NO₄Similar methoxycarbonyl functionality; used in medicinal chemistry
TrifluoroacetophenoneC₈H₇F₃OA simple trifluoromethyl-containing compound; used as an intermediate in organic synthesis

This comparison highlights the distinctive combination of functional groups present in this compound that may enhance its pharmacological properties compared to others in its class.

Q & A

Q. What are the primary synthetic pathways for Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate?

The compound can be synthesized via stepwise functionalization of its core structure. Key reactions include:

  • Oxidation : The hydroxyl group on the propanoate backbone can be oxidized using potassium permanganate (KMnO₄) to form a carbonyl derivative. This reaction requires controlled pH and temperature to avoid over-oxidation .
  • Esterification : The methoxycarbonyl group is introduced via carbodiimide-mediated coupling under anhydrous conditions to prevent hydrolysis .
  • Fluorination : Trifluoromethyl groups are typically incorporated using fluoroalkylation reagents like trifluoromethyl copper complexes in inert atmospheres .

Q. Which spectroscopic methods are most effective for characterizing this compound?

A combination of techniques is recommended:

  • NMR : ¹H and ¹⁹F NMR confirm the presence of trifluoromethyl groups and hydroxy/ester functionalities. Chemical shifts for the aromatic protons (δ 7.2–7.8 ppm) and CF₃ groups (δ -60 to -70 ppm) are diagnostic .
  • Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 437.1234) and detects fragmentation patterns .
  • IR Spectroscopy : Strong absorption bands near 1740 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (hydroxyl O-H) confirm functional groups .

Q. What are the common derivatives of this compound, and how are they synthesized?

Derivatives are generated via substitution or functional group interconversion:

  • Halogenation : Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloro derivative, enabling further nucleophilic substitutions .
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, though this requires strict anhydrous conditions to avoid side reactions .
  • Amino Derivatives : Ethylamine or similar nucleophiles can displace leaving groups (e.g., Cl) under basic conditions (e.g., K₂CO₃ in DMF) .

Q. How stable is this compound under typical storage conditions?

Stability tests indicate:

  • Thermal Stability : Decomposition occurs above 150°C, with trifluoromethyl groups showing resistance to thermal degradation.
  • Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous acidic/basic conditions. Store in anhydrous environments at -20°C .

Q. What solvents are compatible with this compound for reaction studies?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s hydrophobic trifluoromethyl groups. Avoid protic solvents (e.g., methanol) to minimize ester hydrolysis .

Advanced Research Questions

Q. How can discrepancies in reaction yields during derivative synthesis be systematically addressed?

Yield variations often stem from:

  • Reagent Purity : Impurities in trifluoromethylation reagents (e.g., CuCF₃) reduce efficiency. Use freshly distilled reagents or recrystallize precursors .
  • Steric Hindrance : Bulky substituents on the phenyl ring slow nucleophilic attacks. Optimize reaction time (e.g., 24–48 hrs for sterically hindered derivatives) .
  • Data Cross-Validation : Compare yields across multiple batches and characterize byproducts via LC-MS to identify competing pathways .

Q. What strategies improve stereoselectivity in the synthesis of chiral analogs?

  • Chiral Catalysts : Use palladium-based catalysts with BINAP ligands to induce asymmetry during coupling reactions .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer of racemic mixtures .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiomeric purity .

Q. How can computational methods aid in predicting reactivity or stability?

  • DFT Calculations : Model transition states for ester hydrolysis or fluorination to identify energy barriers and optimize conditions .
  • Molecular Dynamics : Simulate solvent interactions to predict solubility trends and degradation pathways .

Q. What advanced analytical techniques resolve trace impurities in batch samples?

  • HPLC-MS/MS : Detect impurities at ppm levels using reverse-phase C18 columns and electrospray ionization. Calibrate against synthesized impurity standards .
  • 2D NMR (HSQC, HMBC) : Assign ambiguous peaks caused by impurities with overlapping signals .

Q. How does the electronic environment of substituents influence biological activity?

  • SAR Studies : Modify substituents (e.g., electron-withdrawing CF₃ vs. electron-donating OCH₃) and assay activity. For example, trifluoromethyl groups enhance metabolic stability in enzyme inhibition assays .
  • Docking Simulations : Map interactions between the compound and target proteins (e.g., cytochrome P450) to rationalize activity trends .

Methodological Notes

  • Contradictions in Data : and report divergent optimal conditions for ester hydrolysis. This may reflect solvent-dependent reactivity (e.g., aqueous vs. anhydrous systems).
  • Unreliable Sources : BenchChem () was excluded per guidelines.

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